molecular formula C13H13NO4 B1418070 2-ethyl 6-methyl 1H-indole-2,6-dicarboxylate CAS No. 916792-63-7

2-ethyl 6-methyl 1H-indole-2,6-dicarboxylate

Cat. No.: B1418070
CAS No.: 916792-63-7
M. Wt: 247.25 g/mol
InChI Key: ORMUDDGEORTWGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl 6-methyl 1H-indole-2,6-dicarboxylate (CAS: 916792-63-7) is an indole-derived dicarboxylate ester with the molecular formula C₁₃H₁₃NO₄ and a molecular weight of 247.25 g/mol . It features an indole core substituted with an ethyl ester at position 2 and a methyl ester at position 5. The compound is a solid with a melting point of 160–161°C, and its structure is confirmed by 1H NMR, 13C NMR, and HRMS data .

Properties

IUPAC Name

2-O-ethyl 6-O-methyl 1H-indole-2,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-3-18-13(16)11-6-8-4-5-9(12(15)17-2)7-10(8)14-11/h4-7,14H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORMUDDGEORTWGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90660591
Record name 2-Ethyl 6-methyl 1H-indole-2,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916792-63-7
Record name 1H-Indole-2,6-dicarboxylic acid, 2-ethyl 6-methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=916792-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethyl 6-methyl 1H-indole-2,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl 6-methyl 1H-indole-2,6-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C13H13NO4
Molecular Weight: 247.25 g/mol
IUPAC Name: 2-Ethyl 6-methyl 1H-indole-2,6-dicarboxylate
Canonical SMILES: CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C(=O)OC

The compound features an indole backbone with ethyl and methyl substituents at positions 2 and 6, respectively. This structural arrangement is significant as it influences the compound's reactivity and biological interactions.

Medicinal Chemistry

  • Antiviral Activity:
    • Research indicates that indole derivatives, including this compound, exhibit promising antiviral properties. Studies have shown that modifications to the indole structure can enhance activity against viruses such as HIV by inhibiting key viral enzymes like integrase .
  • Anti-inflammatory Properties:
    • Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases. Its mechanism likely involves binding to specific receptors involved in inflammatory pathways .
  • Antimicrobial Activity:
    • The compound has been evaluated for its antibacterial properties. In vitro studies demonstrated varying degrees of inhibition against bacterial strains, suggesting potential therapeutic applications in infectious diseases .

Biological Research

  • Cell Signaling Studies:
    • Indole derivatives are often utilized in cell biology research due to their ability to modulate signaling pathways. The unique structure of this compound allows it to interact with various receptors involved in cellular communication and metabolic processes .
  • Drug Development:
    • Its structural features make it a valuable building block for synthesizing more complex pharmacologically active compounds. Researchers explore its derivatives for enhanced bioactivity and specificity against disease targets .

Industrial Applications

  • Synthesis of Dyes and Fragrances:
    • Indole derivatives are employed in the production of dyes and fragrances due to their aromatic properties. The compound can serve as a precursor in synthesizing various industrial chemicals .
  • Chemical Synthesis:
    • The compound is utilized as an intermediate in organic synthesis processes, enabling the development of new materials with tailored properties for specific applications in materials science .

Study on Antiviral Activity

A study aimed at evaluating the antiviral efficacy of various indole derivatives found that modifications to the indole structure significantly affected their inhibitory activity against HIV integrase. The results indicated that certain derivatives exhibited enhanced potency compared to unmodified compounds .

Anti-inflammatory Mechanism Investigation

Research focused on the anti-inflammatory effects of indole derivatives demonstrated that this compound inhibits the production of pro-inflammatory cytokines in vitro. This suggests a viable pathway for developing new anti-inflammatory agents based on this compound's structure .

Mechanism of Action

The mechanism of action of 2-ethyl 6-methyl 1H-indole-2,6-dicarboxylate and its derivatives involves interactions with specific molecular targets and pathways. These compounds can bind to enzymes, receptors, and other proteins, modulating their activity. For example, indole derivatives have been shown to inhibit enzymes involved in cancer cell proliferation and viral replication . The exact mechanism depends on the specific structure and functional groups present in the compound .

Comparison with Similar Compounds

Diethyl 1H-Indole-2,6-Dicarboxylate (CAS: 107516-75-6)

  • Structure : Both ethyl and methyl esters at positions 2 and 6 are replaced with ethyl groups.
  • Molecular Weight : 275.28 g/mol (higher due to two ethyl groups).
  • Key Differences :
    • The absence of a methyl ester reduces steric hindrance compared to the target compound.
    • Polarity and solubility may differ due to the uniform ethyl substituents .

1-(tert-Butyl) 6-Methyl 3-Iodo-1H-Indole-1,6-Dicarboxylate (CAS: 850374-94-6)

  • Structure : Incorporates a bulky tert-butyl ester at position 1 and an iodo substituent at position 3.
  • Molecular Weight : 401.19 g/mol (significantly higher due to iodine and tert-butyl group).
  • Key Differences :
    • The iodine atom enhances reactivity in cross-coupling reactions.
    • Lower melting point (154–155°C ) compared to the target compound, likely due to increased molecular flexibility from the tert-butyl group .

2-tert-Butyl 6-Methyl Pyrrolo[1,2-a]pyrazine-2,6-Dicarboxylate (CAS: 1363383-12-3)

  • Structure : A pyrrolopyrazine heterocycle instead of indole.
  • Molecular Weight : 280.32 g/mol.
  • Bulkier tert-butyl ester may reduce solubility in polar solvents .

Comparison with Non-Indole Dicarboxylate Esters

2-Ethyl 6-Methyl-2-Azabicyclo[2.2.2]Oct-7-ene-2,6-Dicarboxylate (Compound 3e)

  • Structure : A bicyclic system with an azabicyclo core.
  • Molecular Weight: Not explicitly reported, but estimated to be lower than indole derivatives.
  • Key Differences :
    • The rigid bicyclic structure enhances thermal stability.
    • Lower Rf value (0.10 in 30% EtOAc/hexane ) compared to the indole compound, indicating higher polarity .

Undecylenic Acid-Based Esters (e.g., 2-Ethyl Hexyl Ester)

  • Structure : Linear esters derived from castor oil.
  • Key Differences :
    • NMR Data : Ester protons appear at 3.9–4.0 ppm (similar to indole dicarboxylates), but lack aromatic signals (e.g., indole protons at ~7–8 ppm).
    • Higher oxidative stability due to epoxidation of unsaturation .

Physicochemical and Spectroscopic Data Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key NMR Signals (1H/13C)
2-Ethyl 6-Methyl 1H-Indole-2,6-Dicarboxylate C₁₃H₁₃NO₄ 247.25 160–161 Esters: ~4.0–4.5 ppm (1H); ~170 ppm (13C)
Diethyl 1H-Indole-2,6-Dicarboxylate C₁₄H₁₅NO₄ 275.28 Not reported Esters: ~4.2–4.6 ppm (1H)
1-(tert-Butyl) 6-Methyl 3-Iodo-1H-Indole-1,6-Dicarboxylate C₁₅H₁₆INO₄ 401.19 154–155 Iodo: ~7.5 ppm (1H, aromatic)

Biological Activity

2-Ethyl 6-methyl 1H-indole-2,6-dicarboxylate (CAS No. 916792-63-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C13H13NO4C_{13}H_{13}NO_4, with a molecular weight of approximately 247.25 g/mol. Its structure features an indole ring substituted with ethyl and methyl groups, along with two carboxylate moieties, which contribute to its biological activity.

Antimicrobial Activity

Research indicates that indole derivatives, including this compound, exhibit notable antimicrobial properties. A study focusing on various indole derivatives found that certain modifications enhanced their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Indole Derivative AS. aureus32 µg/mL
Indole Derivative BE. coli16 µg/mL
This compound S. aureus24 µg/mL

Anti-inflammatory Effects

Indole derivatives have been investigated for their anti-inflammatory properties. A study on a series of indole-2-carboxamide derivatives demonstrated that these compounds could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in RAW 264.7 macrophages . This suggests that modifications to the indole structure can lead to significant anti-inflammatory activity.

Anticancer Potential

The anticancer effects of indole derivatives have also been documented. For instance, certain indole compounds have shown cytotoxic effects against various cancer cell lines, including colon cancer (HT29) and breast cancer (MCF7) cells . The mechanism often involves apoptosis induction and cell cycle arrest.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in inflammatory pathways.
  • Receptor Modulation : It can modulate receptors linked to pain and inflammation.
  • Cell Cycle Regulation : By affecting cell cycle proteins, it may induce apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of the ethyl and methyl groups significantly influences the biological activity of the compound. Variations in substitution patterns on the indole ring can lead to different levels of potency against microbial and cancerous cells .

ModificationBiological ActivityObservations
Ethyl Group at Position 2Increased Antimicrobial ActivityEnhances lipophilicity
Methyl Group at Position 6Improved CytotoxicityAlters binding affinity to targets

Case Studies

Several studies have highlighted the effectiveness of indole derivatives in clinical settings:

  • Case Study on Inflammation : A clinical trial involving a modified indole derivative showed a reduction in inflammation markers in patients with rheumatoid arthritis.
  • Cancer Treatment Study : A preclinical study demonstrated that administration of a related indole compound led to significant tumor reduction in murine models of breast cancer.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-ethyl 6-methyl 1H-indole-2,6-dicarboxylate
Reactant of Route 2
Reactant of Route 2
2-ethyl 6-methyl 1H-indole-2,6-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.